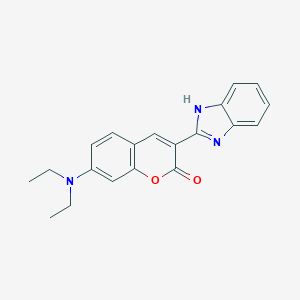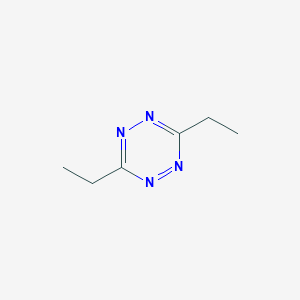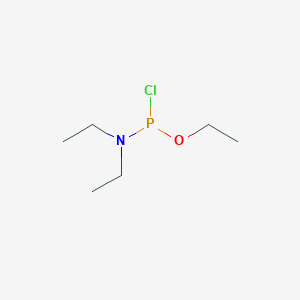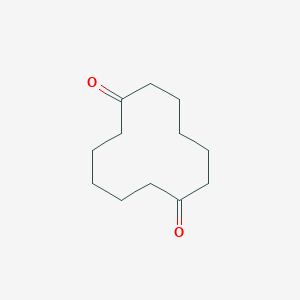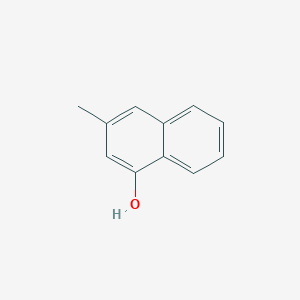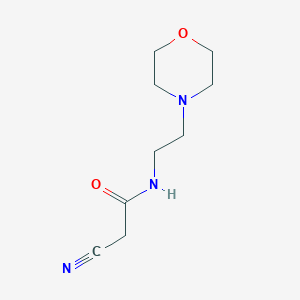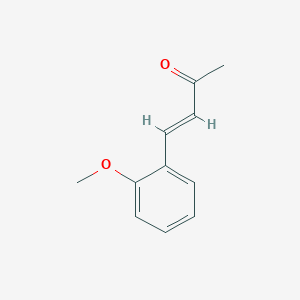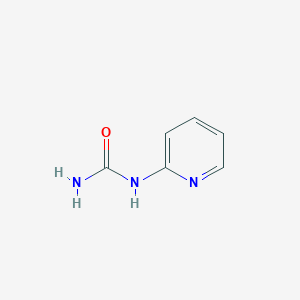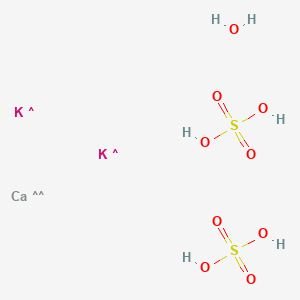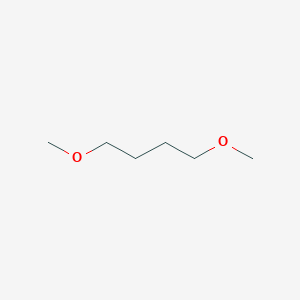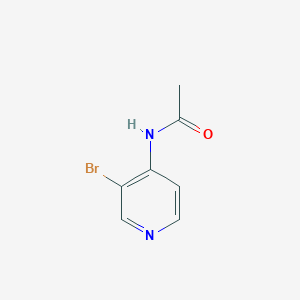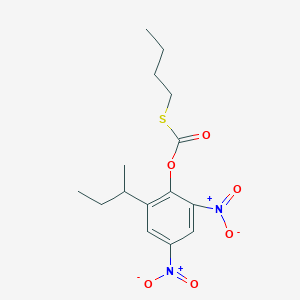
(2-Butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate, commonly known as DNPSB, is a chemical compound that has gained attention in scientific research due to its unique properties. DNPSB is a yellow crystalline powder, and it is soluble in organic solvents such as acetone and dichloromethane.
Wirkmechanismus
DNPSB reacts with thiols through a nucleophilic substitution reaction, in which the thiol attacks the electrophilic carbon of the DNPSB molecule. This reaction results in the formation of a thioether bond between the DNPSB and the thiol. The yellow color of the product is due to the presence of the dinitrophenyl group, which absorbs light at a wavelength of 410 nm.
Biochemische Und Physiologische Effekte
DNPSB has been shown to have minimal toxicity in vitro and in vivo. However, it is important to note that DNPSB is not intended for use in humans or animals and should only be used in laboratory settings. DNPSB has been used to study the role of thiols in various biological processes, including oxidative stress, inflammation, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DNPSB is its high selectivity for thiols. DNPSB does not react with other functional groups commonly found in biological samples, such as amines and carboxylic acids. However, DNPSB has a relatively low reaction rate compared to other thiol-reactive reagents, such as Ellman's reagent. This limitation can be overcome by using higher concentrations of DNPSB or by extending the reaction time.
Zukünftige Richtungen
There are several potential future directions for DNPSB research. One area of interest is the development of new thiol-reactive reagents with improved selectivity and sensitivity. Another area of interest is the application of DNPSB in imaging studies to visualize the distribution of thiols in biological samples. Additionally, DNPSB could be used to study the role of thiols in disease states, such as cancer and neurodegenerative disorders. Overall, DNPSB has the potential to be a valuable tool in scientific research for the detection and quantification of thiols in biological samples.
Synthesemethoden
DNPSB can be synthesized through the reaction between 2-butanone, 4,6-dinitrophenol, and butylthiol in the presence of formic acid. The reaction proceeds through the formation of an intermediate, which is then treated with sulfuric acid to yield DNPSB.
Wissenschaftliche Forschungsanwendungen
DNPSB has been widely used in scientific research as a reagent for the detection of thiols in biological samples. Thiols play an essential role in many biological processes, including protein folding, enzyme catalysis, and redox signaling. DNPSB reacts with thiols to form a yellow-colored product, which can be quantified using UV-Vis spectroscopy. This method has been used to measure the concentration of thiols in various biological samples, including blood plasma, urine, and tissue extracts.
Eigenschaften
CAS-Nummer |
14355-07-8 |
|---|---|
Produktname |
(2-Butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate |
Molekularformel |
C15H20N2O6S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(2-butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate |
InChI |
InChI=1S/C15H20N2O6S/c1-4-6-7-24-15(18)23-14-12(10(3)5-2)8-11(16(19)20)9-13(14)17(21)22/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
CZWKWVSHPUKOAT-UHFFFAOYSA-N |
SMILES |
CCCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
Kanonische SMILES |
CCCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



